(E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate typically involves the reaction of phenylacetic acid derivatives with appropriate reagents. One common method involves the reaction of phenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide . This reaction yields the desired oxadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sulfuric acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
(E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate has several scientific research applications:
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10N4O3 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2-phenylacetate |
InChI |
InChI=1S/C11H10N4O3/c12-10(11-13-7-17-15-11)14-18-9(16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14) |
InChI Key |
YQUDSSISBLLOLL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(\C2=NOC=N2)/N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=NOC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.